molecular formula C10H8ClIO2 B13747819 1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene CAS No. 29772-02-9

1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene

Cat. No.: B13747819
CAS No.: 29772-02-9
M. Wt: 322.52 g/mol
InChI Key: KQLBUIOMHNFZMD-UHFFFAOYSA-N
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Description

1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene is an organic compound with the molecular formula C10H8ClIO2 It is a derivative of benzene, featuring a chlorine atom and a propynyl group substituted with iodine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene typically involves a multi-step process. One common method includes the following steps:

    Starting Material: The synthesis begins with 1-chloro-4-hydroxybenzene.

    Propargylation: The hydroxyl group is first converted to a propargyl ether using propargyl bromide in the presence of a base such as potassium carbonate.

    Iodination: The terminal alkyne is then iodinated using iodine monochloride (ICl) or N-iodosuccinimide (NIS) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The propynyl group can be oxidized to form carbonyl compounds.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding deiodinated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of deiodinated benzene derivatives.

Scientific Research Applications

1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modify biological macromolecules. The iodine atom may also play a role in enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-methoxybenzene: Lacks the propynyl and iodine groups, making it less reactive.

    1-Chloro-4-iodobenzene: Lacks the methoxy and propynyl groups, resulting in different chemical properties.

    1-Chloro-4-propynylbenzene:

Uniqueness

1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene is unique due to the presence of both iodine and propynyl groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

29772-02-9

Molecular Formula

C10H8ClIO2

Molecular Weight

322.52 g/mol

IUPAC Name

1-chloro-4-(3-iodoprop-2-ynoxymethoxy)benzene

InChI

InChI=1S/C10H8ClIO2/c11-9-2-4-10(5-3-9)14-8-13-7-1-6-12/h2-5H,7-8H2

InChI Key

KQLBUIOMHNFZMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCOCC#CI)Cl

Origin of Product

United States

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